8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromone core with various functional groups, including a dimethylamino group, a hydroxy group, and a methoxyphenoxy group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromone intermediate.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through an etherification reaction, where the chromone intermediate is reacted with 3-methoxyphenol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrochromone derivatives.
Substitution: Formation of substituted chromone derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is not fully understood but is believed to involve interactions with various molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be compared with other chromone derivatives, such as:
Flavones: Similar structure but with different functional groups, leading to distinct biological activities.
Isoflavones: Differ in the position of the phenyl group, resulting in different pharmacological properties.
Coumarins: Share a similar core structure but differ in the presence of a lactone ring, affecting their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and potential biological activities not observed in other chromone derivatives.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12-19(26-14-7-5-6-13(10-14)24-4)18(23)15-8-9-17(22)16(11-21(2)3)20(15)25-12/h5-10,22H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJGZSFTPBOJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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